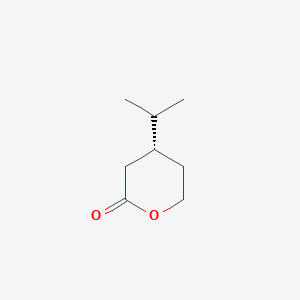
(4R)-4-isopropyltetrahydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-isopropyltetrahydro-2H-pyran-2-one is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by a tetrahydropyran ring with an isopropyl group attached to the fourth carbon atom It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-isopropyltetrahydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 4-isopropyl-1,5-hexadiene, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out at elevated temperatures to promote cyclization and formation of the tetrahydropyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of such reactors allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-isopropyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a strong base, such as sodium hydride, under anhydrous conditions.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydropyrans with various functional groups.
Aplicaciones Científicas De Investigación
(4R)-4-isopropyltetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of (4R)-4-isopropyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-isopropyltetrahydro-2H-pyran-2-one: The enantiomer of (4R)-4-isopropyltetrahydro-2H-pyran-2-one, with a different three-dimensional arrangement.
4-isopropyl-1,5-hexadiene: A precursor used in the synthesis of this compound.
Tetrahydropyran: The parent compound without the isopropyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. Its stability and reactivity also make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
37147-17-4 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(4R)-4-propan-2-yloxan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)7-3-4-10-8(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
YQBZIFFQEPWLLH-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCOC(=O)C1 |
SMILES canónico |
CC(C)C1CCOC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


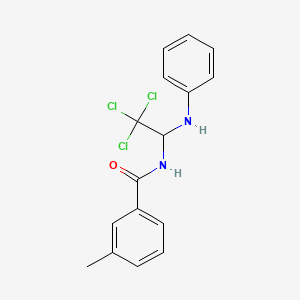

![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

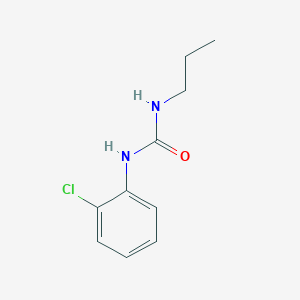
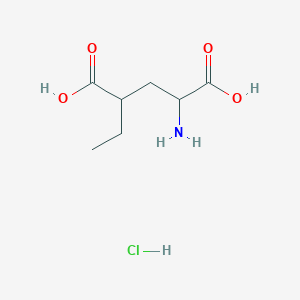
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)



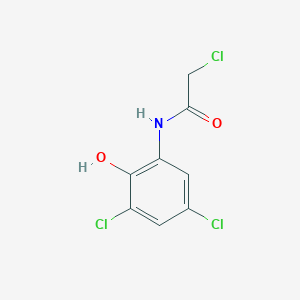
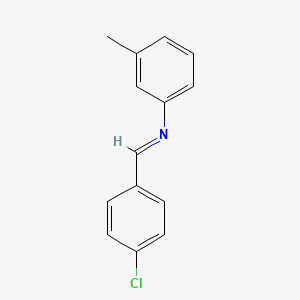
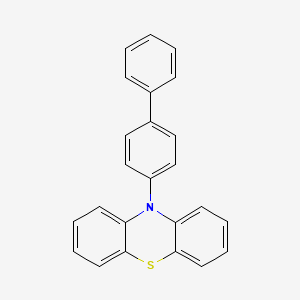
![6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene](/img/structure/B11952984.png)
